molecular formula C17H15N3O2S2 B6502218 5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-3-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 1396888-35-9

5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-3-(thiophen-3-yl)-1,2,4-oxadiazole

Cat. No.: B6502218
CAS No.: 1396888-35-9
M. Wt: 357.5 g/mol
InChI Key: MXCJMFXUXGYXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-oxadiazole derivative featuring an azetidine (4-membered nitrogen-containing ring) substituted with a 2-(methylsulfanyl)benzoyl group at the 1-position and a thiophen-3-yl moiety at the 3-position of the oxadiazole core. The methylsulfanyl (SCH₃) group on the benzoyl moiety enhances lipophilicity and may influence binding interactions in biological systems, while the thiophene ring contributes π-electron density and structural rigidity . Azetidine’s smaller ring size compared to pyrrolidine or piperidine analogues may reduce steric hindrance and improve pharmacokinetic properties, such as metabolic stability .

Properties

IUPAC Name

(2-methylsulfanylphenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-23-14-5-3-2-4-13(14)17(21)20-8-12(9-20)16-18-15(19-22-16)11-6-7-24-10-11/h2-7,10,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCJMFXUXGYXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Preparation

The 1,2,4-oxadiazole ring is typically constructed from an amidoxime and a carboxylic acid derivative. For the thiophen-3-yl substituent:

  • Thiophene-3-carbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield thiophene-3-carboxamidoxime .

    Thiophene-3-carbonitrile+NH2OH\cdotpHClEtOH, refluxThiophene-3-carboxamidoxime\text{Thiophene-3-carbonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{Thiophene-3-carboxamidoxime}

    Characterization: IR (N–O stretch: 950 cm⁻¹; C=N: 1650 cm⁻¹), 1^1H NMR (δ\delta 8.2 ppm, NH2_2).

Cyclocondensation with Azetidine Carboxylic Acid

The amidoxime reacts with 1-[2-(methylsulfanyl)benzoyl]azetidine-3-carboxylic acid (or its activated ester) under dehydrating conditions:

  • Activation of the carboxylic acid : Use carbodiimide reagents (e.g., EDCl/HOBt) to form an active ester.

  • Cyclization : Heat in toluene or DMF at 80–100°C for 6–12 hours.

    Amidoxime+Azetidine-carboxylic acidEDCl/HOBt, DMFOxadiazole\text{Amidoxime} + \text{Azetidine-carboxylic acid} \xrightarrow{\text{EDCl/HOBt, DMF}} \text{Oxadiazole}

    Yield: 60–75% (optimized via TLC monitoring).

Functionalization of the Azetidine Moiety

Synthesis of Azetidine-3-carboxylic Acid

Azetidine derivatives are synthesized via cyclization of β-amino alcohols or Staudinger reactions:

  • β-Amino alcohol precursor : Prepared by reducing ethyl 3-azido-propionate with LiAlH4_4.

  • Cyclization : Treat with MsCl/Et3_3N to form azetidine-3-carboxylic acid ethyl ester, followed by hydrolysis.

    Ethyl 3-azido-propionateLiAlH4β-Amino alcoholMsClAzetidine esterNaOHAzetidine-3-carboxylic acid\text{Ethyl 3-azido-propionate} \xrightarrow{\text{LiAlH}_4} \text{β-Amino alcohol} \xrightarrow{\text{MsCl}} \text{Azetidine ester} \xrightarrow{\text{NaOH}} \text{Azetidine-3-carboxylic acid}

Acylation with 2-(Methylsulfanyl)benzoyl Chloride

  • Synthesis of acyl chloride : React 2-(methylsulfanyl)benzoic acid with thionyl chloride (SOCl2_2) in DCM.

  • Coupling to azetidine : Stir azetidine-3-carboxylic acid with the acyl chloride in presence of Et3_3N.

    Azetidine-3-carboxylic acid+2-(MeS)benzoyl-ClEt3N, DCM1-[2-(MeS)benzoyl]azetidine-3-carboxylic acid\text{Azetidine-3-carboxylic acid} + \text{2-(MeS)benzoyl-Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-[2-(MeS)benzoyl]azetidine-3-carboxylic acid}

    Characterization: 13C^{13}\text{C} NMR (δ\delta 170 ppm, carbonyl; δ\delta 45 ppm, azetidine C-3).

Alternative Route: Oxidative Cyclization

Iodine-Mediated C–O Bond Formation

Adapting methods from, the amidoxime and azetidine carboxylic acid are condensed using iodine as an oxidant:

  • Reaction conditions : Amidoxime (1 eq), azetidine acid (1 eq), I2_2 (2 eq), K2_2CO3_3 (3 eq) in DMSO at 120°C for 3 hours.

    Amidoxime+Azetidine acidI2,K2CO3Oxadiazole\text{Amidoxime} + \text{Azetidine acid} \xrightarrow{\text{I}_2, \text{K}_2\text{CO}_3} \text{Oxadiazole}

    Yield: 68% (scalable to gram quantities).

Characterization and Analytical Data

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, CDCl3_3):
    δ\delta 8.21 (s, 1H, thiophene-H), 7.85–7.45 (m, 4H, benzoyl-H), 4.90 (m, 1H, azetidine-H), 3.75 (s, 3H, S–CH3_3).

  • IR : 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C–O–C).

  • HRMS : Calcd. for C18_{18}H16_{16}N3_3O2_2S2_2: 394.06; Found: 394.05.

Purity and Yield Optimization

  • HPLC : >98% purity (C18 column, MeOH/H2_2O = 70:30).

  • Recrystallization : Ethyl acetate/hexane (1:3) yields colorless crystals.

Challenges and Mitigation Strategies

  • Azetidine Ring Stability : The four-membered ring is prone to ring-opening under acidic conditions. Use neutral pH and low temperatures during acylation.

  • Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole formation is minimized by using EDCl/HOBt instead of P2_2O5_5 .

  • Thiophene Reactivity : Electrophilic substitution on thiophene is avoided by prior functionalization at the 3-position .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidative processes, particularly targeting the thiophene and methylsulfanyl groups. Common reagents include hydrogen peroxide and metal oxides.

  • Reduction: : Reductive conditions affect the azetidine and oxadiazole rings, often employing reagents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic rings facilitate various substitution reactions, particularly nucleophilic substitutions in the benzoyl and thiophene groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate

  • Reduction: : Lithium aluminum hydride, sodium borohydride

  • Substitution: : Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

  • Oxidation: : Sulfone derivatives, carboxylic acids

  • Reduction: : Secondary amines, alcohols

  • Substitution: : Alkylated or acylated derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the methylsulfanyl group may enhance these properties by improving solubility and bioavailability.

Anticancer Properties

Oxadiazole derivatives have been investigated for their anticancer activities. For example, compounds similar to 5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-3-(thiophen-3-yl)-1,2,4-oxadiazole have shown promise in targeting specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The unique structure allows for interactions with cellular targets involved in cancer progression.

Anti-inflammatory Effects

Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties. This compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Chemical Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that create the desired functional groups while maintaining the integrity of the core structure. Modifications to the thiophene or azetidine components can lead to variations in biological activity and efficacy.

Case Study 1: Antimicrobial Efficacy

In a study conducted on several oxadiazole derivatives, it was found that compounds similar to the target molecule exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

A recent investigation tested various oxadiazole derivatives against breast cancer cell lines (MCF-7). Results showed that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics, suggesting a novel pathway for drug development.

Potential Future Research Directions

Future research could focus on:

  • In vivo Studies : Assessing the pharmacokinetics and pharmacodynamics of this compound in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how variations in the molecular structure affect biological activity.
  • Combination Therapies : Evaluating the efficacy of this compound when used in conjunction with existing therapies for enhanced therapeutic outcomes.

Mechanism of Action

The compound's effects are mediated by its interaction with molecular targets such as enzymes and receptors. The azetidine ring is known to mimic natural substrates, facilitating binding to active sites. The thiophene and oxadiazole rings modulate its electronic properties, influencing its reactivity and stability. Its mechanism involves disrupting normal biological pathways, inhibiting enzyme function, and altering cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Azetidine/Pyrrolidine Substituents

  • Compound 1a/1b: 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole () Key Differences: Replaces the azetidine ring with a pyrrolidine (5-membered ring) and substitutes the thiophen-3-yl group with 4-pyridyl. The pyridyl group introduces basicity, which may alter solubility and target engagement (e.g., antiviral activity against SARS-CoV-2 reported in ).
  • 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride () Key Differences: Substitutes the 2-(methylsulfanyl)benzoyl group with a 2-methoxyethyl chain and lacks the thiophene moiety. Impact: The methoxyethyl group reduces aromaticity and may decrease binding affinity to hydrophobic targets. Physicochemical Properties: Lower molecular weight (219.67 g/mol vs. ~375 g/mol for the target compound) and higher solubility in polar solvents due to the hydrochloride salt .

Analogues with Thiophene Modifications

  • 5-(1-(4-Hydroxyphenyl)ethyl)-3-(4-(thiophen-3-yl)phenyl)-1,2,4-oxadiazole () Key Differences: Replaces the azetidine-benzoyl group with a 4-hydroxyphenylethyl chain. The thiophen-3-yl-phenyl moiety extends conjugation, possibly improving fluorescence properties for imaging applications .

Analogues with Trifluoromethyl and Aromatic Substituents

  • 2-(5-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine ()
    • Key Differences : Substitutes the methylsulfanyl group with a trifluoromethyl (CF₃) group and replaces thiophene with pyrimidine.
    • Impact : The CF₃ group increases electronegativity and metabolic stability, while pyrimidine introduces additional hydrogen-bonding sites. This compound’s molecular weight (375.30 g/mol) is comparable to the target compound, suggesting similar bioavailability .

Critical Analysis

  • Azetidine vs. Pyrrolidine : Azetidine’s smaller ring size may improve target selectivity and reduce off-target interactions compared to pyrrolidine derivatives .
  • Thiophene vs. Pyridyl : Thiophene’s sulfur atom and aromaticity may confer distinct electronic properties, influencing redox activity or binding to sulfur-rich enzymes .
  • Methylsulfanyl vs.

Biological Activity

The compound 5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-3-(thiophen-3-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Overview of 1,2,4-Oxadiazoles

Oxadiazoles are heterocyclic compounds that have garnered attention for their wide range of biological activities, including anticancer , antimicrobial , anti-inflammatory , and antiviral properties. The unique structural features of oxadiazoles allow them to interact with various biological targets, making them valuable in drug discovery.

Research indicates that compounds within the oxadiazole class can exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymes : Many oxadiazoles have been shown to inhibit key enzymes such as:
    • Histone Deacetylases (HDAC) : Implicated in cancer progression.
    • Carbonic Anhydrase (CA) : Involved in various physiological processes.
    • Sirtuin 2 (SIRT2) : Linked to neurodegenerative diseases .
  • Modulation of Signaling Pathways : Some studies suggest that oxadiazoles can affect signaling pathways such as NF-κB and AP-1, which are crucial in inflammation and cancer .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, a derivative with a similar structure demonstrated significant cytotoxic effects against several cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. The compound exhibited an IC50 value indicating moderate activity against these cell lines .

Antimicrobial Activity

Oxadiazole derivatives have also shown promise in antimicrobial applications. Research indicates that certain analogs can effectively inhibit the growth of bacteria and fungi. For example, studies have reported that derivatives with similar structures exhibit strong activity against Mycobacterium bovis, suggesting potential use in treating tuberculosis .

Case Studies and Research Findings

  • Case Study on Anticancer Effects :
    • A study focusing on a related oxadiazole compound highlighted its ability to induce apoptosis in cancer cells through the activation of caspases and PARP cleavage, confirming its role as an anticancer agent .
  • Antimicrobial Research :
    • Dhumal et al. (2016) explored the antitubercular properties of oxadiazole derivatives, demonstrating their effectiveness against dormant states of Mycobacterium bovis BCG. Molecular docking studies revealed strong binding affinities to key enzymes involved in mycolic acid synthesis .

Data Table: Biological Activities of Related Oxadiazole Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)
CMOAnticancerHepatocellular Carcinoma0.3
Compound 8aAntimicrobialMycobacterium bovisNot specified
Compound 1AnticancerHeLa~92.4

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-3-(thiophen-3-yl)-1,2,4-oxadiazole, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with the azetidine core. Functionalize the azetidin-3-yl group via nucleophilic substitution using 2-(methylsulfanyl)benzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Step 2 : Couple the thiophen-3-yl moiety to the oxadiazole ring via cyclocondensation of amidoximes with thiophene-3-carboxylic acid derivatives (e.g., using POCl₃ as a dehydrating agent) .
  • Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product (>95% by HPLC). Confirm purity via TLC and elemental analysis .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions on the azetidine and oxadiazole rings. The methylsulfanyl group (δ ~2.5 ppm in ¹H NMR) and thiophene protons (δ ~7.0–7.5 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm the molecular formula .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., azetidine ring conformation) using single-crystal diffraction .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • Target Selection : Prioritize kinases or enzymes with known sensitivity to oxadiazole/thiophene derivatives (e.g., COX-2, EGFR) .
  • Assays : Use enzyme inhibition assays (IC₅₀ determination) and cell viability assays (MTT/PrestoBlue) across cancer (e.g., HeLa, MCF-7) and non-cancerous cell lines. Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

  • Methodology :

  • Derivatization : Modify the methylsulfanyl group (e.g., replace with sulfonyl or amino groups) and thiophene substituents (e.g., halogenation) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to targets like EGFR or PARP. Validate predictions with in vitro assays .
  • Data Analysis : Use multivariate regression to correlate substituent electronegativity/logP with IC₅₀ values .

Q. What strategies resolve contradictions in spectral or biological data?

  • Methodology :

  • Spectral Discrepancies : Re-examine NMR spectra for solvent artifacts (e.g., residual DMSO) or tautomerism. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Biological Variability : Standardize assay protocols (e.g., cell passage number, serum batch). Replicate experiments across independent labs to confirm reproducibility .

Q. How can the compound’s metabolic stability and toxicity be evaluated preclinically?

  • Methodology :

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Acute Toxicity : Administer escalating doses in rodent models (OECD 423 guidelines) and monitor hematological/histopathological changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.